molecular formula C11H12FN3O2S B11746577 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 1856041-08-1

2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11746577
CAS No.: 1856041-08-1
M. Wt: 269.30 g/mol
InChI Key: YMCBDPALUHZVDR-UHFFFAOYSA-N
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Description

2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorothiophene moiety in this compound adds to its potential biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorothiophene moiety.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the fluorothiophene moiety, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorothiophene moiety can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(5-fluorophenyl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid
  • 2-(3-{[(5-chlorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid
  • 2-(3-{[(5-bromothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

The presence of the fluorothiophene moiety in 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid distinguishes it from other similar compounds. This moiety enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets, making it a more potent inhibitor in biochemical assays .

Properties

CAS No.

1856041-08-1

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

2-[3-[(5-fluorothiophen-2-yl)methylamino]-4-methylpyrazol-1-yl]acetic acid

InChI

InChI=1S/C11H12FN3O2S/c1-7-5-15(6-10(16)17)14-11(7)13-4-8-2-3-9(12)18-8/h2-3,5H,4,6H2,1H3,(H,13,14)(H,16,17)

InChI Key

YMCBDPALUHZVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(S2)F)CC(=O)O

Origin of Product

United States

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